Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro-
Description
Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique fused ring structure, which includes both an indole and an azocine ring. The compound’s structure and properties make it an interesting subject for research in various scientific fields.
Properties
CAS No. |
62420-82-0 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9,10,11-decahydroazocino[1,2-a]indole |
InChI |
InChI=1S/C14H21N/c1-2-6-10-15-13(8-3-1)11-12-7-4-5-9-14(12)15/h11H,1-10H2 |
InChI Key |
BMQJAYXPCDAQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN2C(=CC3=C2CCCC3)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- typically involves multiple steps. One common approach is the cyclization of a substituted tetrahydrocarbazole. For example, a 4-substituted 1-oxo-1,2,3,4-tetrahydrocarbazole can be cyclized using sodium hydride (NaH) in an aldol reaction . This method yields the desired azocino[1,2-a]indole structure in a moderate overall yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its complex structure and the specificity of its applications. the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a wide range of possible products.
Scientific Research Applications
Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- exerts its effects involves interactions with specific molecular targets. For example, its derivatives can inhibit acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-: This compound has a similar fused ring structure but differs in its specific ring composition and functional groups.
Azocino[5,4-b]indoles: These compounds also contain an azocine ring fused to an indole ring but differ in the position of the fusion and the specific substituents.
Uniqueness
Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to inhibit enzymes like acetylcholinesterase sets it apart from other similar compounds, making it a valuable subject for research in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
